

An In-depth Technical Guide to 2,6-Dimethoxypyridine-3,5-diamine

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Compound of Interest

Compound Name: 2,6-Dimethoxypyridine-3,5-diamine

Cat. No.: B1586933

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This technical guide provides a comprehensive overview of the chemical and physical properties of **2,6-Dimethoxypyridine-3,5-diamine**, alongside a generalized experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

2,6-Dimethoxypyridine-3,5-diamine is a substituted pyridine compound. Its chemical structure consists of a pyridine ring with two methoxy groups at positions 2 and 6, and two amine groups at positions 3 and 5. The molecular formula of the base compound is $C_7H_{11}N_3O_2$. [1] It is also available in various salt forms, such as the dihydrochloride ($C_7H_{13}Cl_2N_3O_2$) and tetrahydrochloride ($C_7H_{15}Cl_4N_3O_2$) salts, which exhibit different molecular weights and properties.[2][3] The dihydrochloride salt typically appears as a white to pale yellow crystalline solid and is soluble in water and alcohol.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for **2,6-Dimethoxypyridine-3,5-diamine** and its common salt forms.

Property	2,6-Dimethoxypyridine-3,5-diamine	2,6-Dimethoxypyridine-3,5-diamine Dihydrochloride	2,6-Dimethoxypyridine-3,5-diamine Tetrahydrochloride
Molecular Formula	C ₇ H ₁₁ N ₃ O ₂ [1]	C ₇ H ₁₃ Cl ₂ N ₃ O ₂ [3]	C ₇ H ₁₅ Cl ₄ N ₃ O ₂ [2]
Molecular Weight	169.18 g/mol [1]	242.10 g/mol [3]	315.0 g/mol [2]
CAS Number	85679-78-3[1]	56216-28-5[3]	56216-28-5[2]
Boiling Point (estimated)	357.7 °C @ 760 mmHg[6]	Not Available	Not Available
Flash Point (estimated)	170.1 °C[6]	Not Available	Not Available
XLogP3-AA	0.1[1]	Not Available	Not Available
Hydrogen Bond Donor Count	2[1]	Not Available	Not Available

Experimental Protocols

While specific, detailed synthesis protocols for **2,6-Dimethoxypyridine-3,5-diamine** are not readily available in the public domain and may be proprietary[4], a general synthetic approach can be inferred from established pyridine chemistry and methods for synthesizing analogous compounds. A plausible synthetic route would likely involve the nitration of a suitable dichloropyridine precursor, followed by methoxylation and subsequent reduction of the nitro groups to amines.

Generalized Synthesis Workflow:

- **Nitration:** The synthesis would likely commence with the nitration of a commercially available dichloropyridine, such as 2,6-dichloropyridine. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.
- **Methoxylation:** The resulting dichloro-nitropyridine intermediate would then undergo nucleophilic substitution to replace the chlorine atoms with methoxy groups. This reaction is

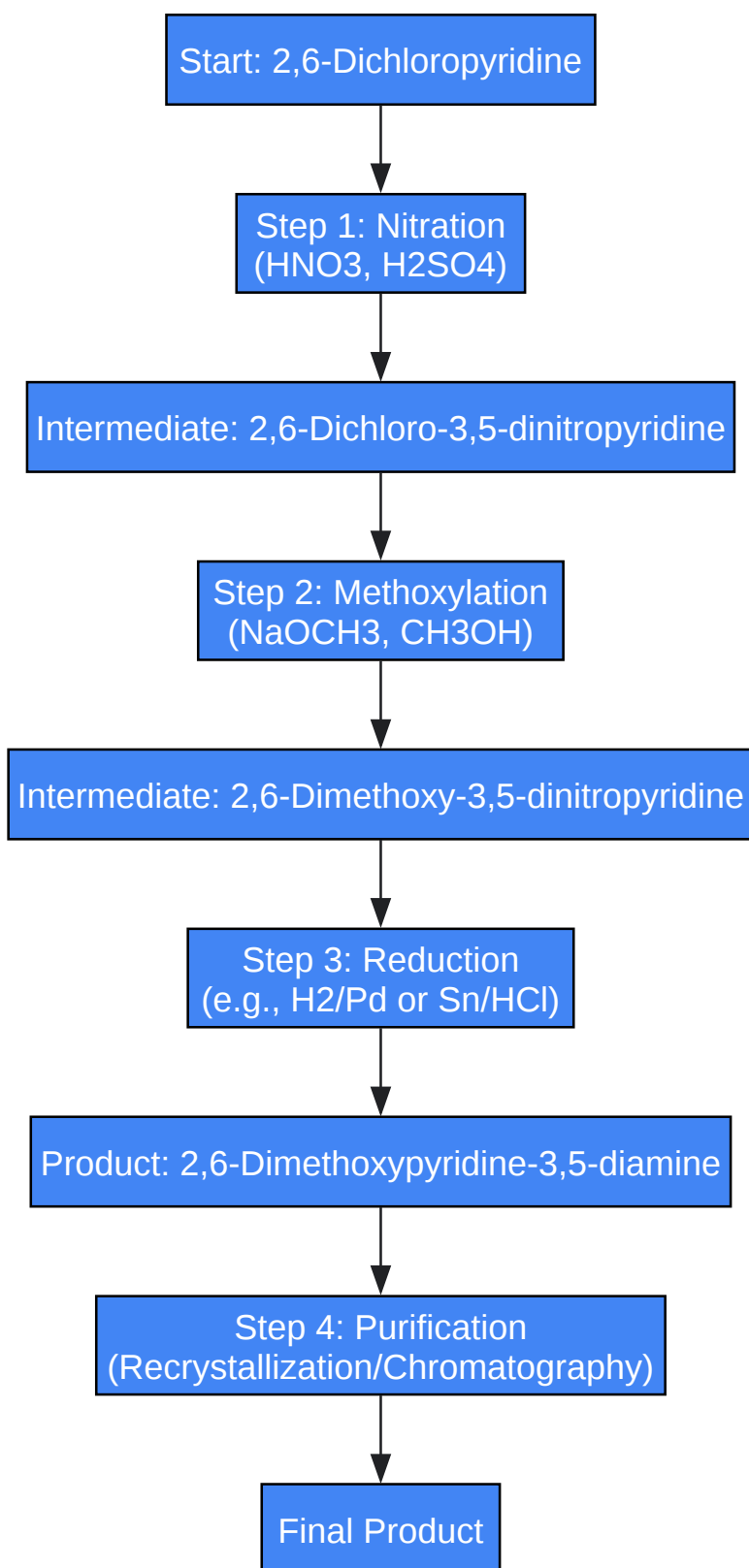
commonly carried out using sodium methoxide in methanol.

- Reduction: The final step involves the reduction of the nitro groups to the corresponding diamine. This can be accomplished through various methods, such as catalytic hydrogenation using a palladium catalyst or reduction with metals like tin or iron in an acidic medium.
- Purification: The final product, **2,6-Dimethoxypyridine-3,5-diamine**, would then be purified using standard techniques such as recrystallization or column chromatography to yield the desired compound with high purity.

This generalized protocol is based on synthetic strategies for similar diaminopyridine derivatives.^{[7][8][9]} Researchers should adapt and optimize these steps based on laboratory conditions and available starting materials.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the generalized synthesis for **2,6-Dimethoxypyridine-3,5-diamine**.



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